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Compound of Interest

Compound Name: Hexyl benzoate

Cat. No.: B1584604

This guide provides a detailed overview of the spectroscopic data for hexyl benzoate,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. It is intended for researchers, scientists, and professionals in drug development who
require a thorough understanding of the characterization of this compound.

Chemical Structure

Hexyl benzoate
e Molecular Formula: C13H180:2
e Molecular Weight: 206.28 g/mol [1][2]

e CAS Number: 6789-88-4[1][2]
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Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for hexyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Aromatic Protons
~8.0 Doublet 2H
(ortho to C=0)
_ Aromatic Proton (para
~7.5 Triplet 1H
to C=0)
) Aromatic Protons
~7.4 Triplet 2H
(meta to C=0)
~4.3 Triplet 2H -O-CHa-
~1.7 Quintet 2H -O-CH2-CHa-
~14 Multiplet 6H -(CH2)3-CHs
~0.9 Triplet 3H -CHs
13C NMR Spectral Data
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Chemical Shift (6) ppm

Assignment

~166.6 Carbonyl Carbon (C=0)
~132.7 Aromatic Carbon (para)
~130.5 Aromatic Carbon (ipso)
~129.5 Aromatic Carbons (ortho)
~128.3 Aromatic Carbons (meta)
~64.3 Methylene Carbon (-O-CHz-)
~31.7 Methylene Carbon

~28.9 Methylene Carbon

~26.0 Methylene Carbon

~22.6 Methylene Carbon

~14.0 Methyl Carbon (-CH3)

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

~3070-3030 Medium Aromatic C-H Stretch
~2960-2850 Strong Aliphatic C-H Stretch

~1720 Strong C=0 (Ester) Stretch[3][4]
~1600, ~1450 Medium C=C Aromatic Ring Stretch[3]
~1270, ~1110 Strong C-O (Ester) Stretch[3][4]
710 Strong Aromatic C-H Bend (Out-of-

plane)[3]

Mass Spectrometry (MS)
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miz Relative Intensity Assighment
206 Moderate [M]* (Molecular lon)
[CeHsCO2zHz]* (Benzoic acid
123 Moderate
fragment)
122 High [CeHsCOzH]* (Loss of hexene)
105 Strong (Base Peak) [CeHsCO]* (Benzoyl cation)
[CeH12]* (Hexene radical
84 Moderate )
cation)
77 High [CeHs]* (Phenyl cation)

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra are typically recorded on a spectrometer, such as a Bruker Avance-
400, operating at 400 MHz for *H and 100 MHz for 13C nuclei.[5] The sample is dissolved in a
deuterated solvent, commonly chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds).[5]
Chemical shifts are reported in parts per million (ppm) relative to an internal standard,
tetramethylsilane (TMS), at 0 ppm.[5]

Infrared (IR) Spectroscopy

IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
liquid samples like hexyl benzoate, the spectrum can be recorded by placing a thin film of the
neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be
prepared as a KBr disc. The spectrum is typically recorded over the range of 4000-400 cm™—1.

Mass Spectrometry (MS)

Mass spectra are commonly acquired using a mass spectrometer with an electron ionization
(El) source.[1] The sample is introduced into the instrument, often via gas chromatography
(GC-MS), and then bombarded with a beam of high-energy electrons (typically 70 eV).[6] This

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.benchchem.com/product/b1584604?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C6789884&Mask=200
https://foodb.ca/compounds/FDB020164
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

causes the molecule to ionize and fragment. The resulting positively charged ions are
separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as hexyl benzoate.

General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

© 2025 BenchChem. All rights reserved.

5/7

Tech Support


https://www.benchchem.com/product/b1584604?utm_src=pdf-body
https://www.benchchem.com/product/b1584604?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of Hexyl Benzoate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584604+#spectroscopic-data-for-hexyl-benzoate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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